molecular formula C26H30N4O4S B11220715 Ethyl 4-[2-({2-[benzyl(methyl)amino]-2-oxoethyl}sulfanyl)-4-oxoquinazolin-3(4H)-yl]piperidine-1-carboxylate CAS No. 6197-03-1

Ethyl 4-[2-({2-[benzyl(methyl)amino]-2-oxoethyl}sulfanyl)-4-oxoquinazolin-3(4H)-yl]piperidine-1-carboxylate

Cat. No.: B11220715
CAS No.: 6197-03-1
M. Wt: 494.6 g/mol
InChI Key: KPFRNSNDTKLIQE-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and various functional groups such as carbamoyl, sulfanyl, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core.

    Introduction of the Piperidine Ring: The quinazolinone intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction, to introduce the piperidine ring.

    Functional Group Modifications:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE can be compared with other quinazolinone derivatives:

    Similar Compounds: Examples include 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one.

    Uniqueness: The presence of the piperidine ring and the specific functional groups in ETHYL 4-[2-({[BENZYL(METHYL)CARBAMOYL]METHYL}SULFANYL)-4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL]PIPERIDINE-1-CARBOXYLATE imparts unique chemical and biological properties, distinguishing it from other quinazolinone derivatives.

Properties

CAS No.

6197-03-1

Molecular Formula

C26H30N4O4S

Molecular Weight

494.6 g/mol

IUPAC Name

ethyl 4-[2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C26H30N4O4S/c1-3-34-26(33)29-15-13-20(14-16-29)30-24(32)21-11-7-8-12-22(21)27-25(30)35-18-23(31)28(2)17-19-9-5-4-6-10-19/h4-12,20H,3,13-18H2,1-2H3

InChI Key

KPFRNSNDTKLIQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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